molecular formula C16H19NO3 B15259593 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B15259593
M. Wt: 273.33 g/mol
InChI Key: WRVOHLSKQKBJAL-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 3-propanoylpiperidin-2-one under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the acetyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications across various fields:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s structure suggests potential pharmacological activities, and it is investigated for its therapeutic potential in treating various diseases. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(3-Acetylphenyl)-3-propanoylpiperidine: This compound lacks the ketone group present in this compound, which may result in different chemical and biological properties.

    3-Acetylphenylpiperidine: This compound has a similar structure but lacks the propanoyl group, which may affect its reactivity and biological activity.

    3-Acetylphenylpropanoylpiperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H19NO3/c1-3-15(19)14-8-5-9-17(16(14)20)13-7-4-6-12(10-13)11(2)18/h4,6-7,10,14H,3,5,8-9H2,1-2H3

InChI Key

WRVOHLSKQKBJAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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